2,3,5,6-Tetrafluoro-4-sulfobenzoic acid
Overview
Description
2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F4O5S. It is characterized by the presence of four fluorine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid typically involves the fluorination of benzoic acid derivatives followed by sulfonation. One common method includes the reaction of 2,3,5,6-tetrafluorobenzoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, leading to the formation of sulfonates or sulfinates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amino, thiol, or other substituted derivatives.
Oxidation and Reduction Products: These reactions can yield sulfonates or sulfinates, which have various applications in chemical synthesis.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid involves its interaction with molecular targets through its fluorine atoms and sulfonic acid group. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological processes. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the compound’s unique electronic properties .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of a sulfonic acid group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group, offering different reactivity and applications.
Uniqueness: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is unique due to its combination of fluorine atoms and a sulfonic acid group, which imparts distinct chemical properties. This combination enhances its solubility, reactivity, and potential for forming stable complexes, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-sulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O5S/c8-2-1(7(12)13)3(9)5(11)6(4(2)10)17(14,15)16/h(H,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNESNWCWZVATQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600145 | |
Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125662-60-4 | |
Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main focus of the research presented in the paper "Synthesis and Reactions of 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid"?
A1: The research focuses on describing the synthetic procedures for obtaining 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid and exploring its reactivity with other chemical reagents. []
Q2: Where can I find this research paper?
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